

# electronic and optical properties of ZnO thin films

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An In-depth Technical Guide on the Electronic and Optical Properties of ZnO Thin Films

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Zinc Oxide** (ZnO) is a versatile II-VI compound semiconductor that has garnered significant research interest due to its unique combination of properties.<sup>[1]</sup> It is a non-toxic, earth-abundant material with a wide and direct band gap of approximately 3.37 eV at room temperature and a large exciton binding energy of 60 meV.<sup>[2][3][4][5][6]</sup> These characteristics make ZnO an excellent candidate for a wide array of applications, including transparent conducting oxides (TCOs) in solar cells and flat-panel displays, ultraviolet (UV) light emitters, gas sensors, and piezoelectric devices.<sup>[2][3][7][8]</sup>

The intrinsic conductivity of ZnO is n-type, a characteristic often attributed to native defects such as oxygen vacancies and zinc interstitials formed during synthesis.<sup>[2]</sup> The electronic and optical properties of ZnO thin films are not fixed; they can be precisely tuned through various fabrication parameters, doping with other elements, and post-deposition treatments. This guide provides a comprehensive overview of these properties, details the experimental protocols used for their characterization, and explores the factors that influence them.

## Electronic Properties

The utility of ZnO in electronic and optoelectronic devices is fundamentally governed by its electrical characteristics, primarily its resistivity, carrier concentration, and carrier mobility. These parameters are highly sensitive to the film's microstructure, defect density, and impurity content.

### 1.1. Electrical Resistivity ( $\rho$ )

The electrical resistivity of ZnO thin films can vary over several orders of magnitude, from highly conductive (as low as  $10^{-4} \Omega\cdot\text{cm}$ ) to highly resistive.[9][10] For applications like transparent electrodes, low resistivity is crucial. This is often achieved by doping ZnO with elements like Aluminum (Al), Gallium (Ga), or Indium (In), which act as shallow donors, increasing the free electron concentration.[2] Conversely, for applications like thin-film transistors, a higher, more controlled resistivity is required.

### 1.2. Carrier Concentration ( $n$ ) and Mobility ( $\mu$ )

The n-type conductivity of undoped ZnO is due to an excess of free electrons. The carrier concentration can be significantly increased through doping. For instance, Zr-doped ZnO films have shown carrier densities increasing from  $1.0 \times 10^{20}$  to  $3.81 \times 10^{20} \text{ cm}^{-3}$  with 4.8 at. % doping.[11] Similarly, (Al, Gd) co-doping can enhance carrier concentration.[12]

Carrier mobility is a measure of how quickly electrons can move through the material under an electric field. While doping increases carrier concentration, it can also introduce scattering centers that may reduce mobility. High-quality films with good crystallinity and low defect density are essential for achieving high mobility.[13]

### Data Presentation: Electronic Properties

The following table summarizes typical electronic properties of ZnO thin films prepared under various conditions.

Dopant/Fabrication Method	Resistivity ( $\rho$ ) ( $\Omega\cdot\text{cm}$ )	Carrier Concentration ( $n$ ) ( $\text{cm}^{-3}$ )	Mobility ( $\mu$ ) ( $\text{cm}^2/\text{Vs}$ )	Reference
Undoped (Sol-Gel)	$1.7 \times 10^3$	-	-	[14]
Undoped (Annealed at 500°C)	$5.36 \times 10^4$	-	-	[15]
Al-doped (ALD)	$1.99 \times 10^{-4}$	$7.54 \times 10^{20}$	$1.60 \times 10^2$	[16]
Zr-doped (4.8 at. %) (ALD)	$1.44 \times 10^{-3}$	$3.81 \times 10^{20}$	-	[10]
F-doped (Thermal Oxidation)	$7.95 \times 10^{-4}$	-	-	[17]
Na-doped (Spray Pyrolysis)	$3.18 \times 10^{-2}$	$\sim 10^{18}$	-	[18]
N-doped (p-type)	1.72	$2.29 \times 10^{18}$	1.59	
(Al, Gd) co-doped (Sputtering)	$7.11 \times 10^4$	$2.34 \times 10^{26}$	-	[12]

## Optical Properties

The optical properties of ZnO thin films, particularly their high transparency in the visible spectrum and strong absorption in the UV range, are central to their use in optoelectronics.

### 2.1. Optical Transmittance and Absorbance

ZnO thin films are highly transparent to visible light, with transmittance values often exceeding 80-95%. [2][3][19][20] This makes them ideal for use as transparent conducting layers in solar cells and displays. The transmittance is influenced by factors such as film thickness, surface roughness, and crystallinity. [5][21] As film thickness increases, the overall absorbance intensity

tends to rise, especially near the UV absorption edge.[5] Conversely, the films exhibit strong absorption in the UV region, with a sharp absorption edge corresponding to the material's band gap.[3][5]

## 2.2. Optical Band Gap ( $E_g$ )

The direct band gap of bulk ZnO is approximately 3.37 eV.[2][3][6] However, for thin films, this value can be tuned. Doping ZnO with elements that have a larger band gap, such as Magnesium (Mg), can widen the band gap.[20] Conversely, factors like an increase in carrier concentration (due to heavy doping) can lead to a widening of the optical band gap due to the Burstein-Moss effect.[22] The band gap can also be influenced by film thickness, crystallite size, and strain.[5] For example, the optical band gap has been observed to decrease from 3.26 eV to 3.23 eV as the film thickness increased from 5 to 15 layers.[5] A tunable band gap range from 3.35 eV to 3.53 eV has been achieved by removing surface groups.[22][23]

## 2.3. Photoluminescence (PL)

Photoluminescence spectroscopy is a powerful tool for investigating the optical quality and defect structure of ZnO. Typically, the PL spectrum of ZnO exhibits two main emission bands:

- **Near-Band-Edge (NBE) Emission:** A sharp peak in the UV region (around 380 nm) attributed to the recombination of excitons.[24][25] The intensity of this peak is an indicator of the film's crystalline quality.
- **Deep-Level Emission (DLE):** A broad band in the visible range (green, yellow, or orange) that is associated with intrinsic defects like oxygen vacancies, zinc vacancies, and interstitial zinc or oxygen.[24][25] The color and intensity of the DLE can be controlled by doping and annealing conditions.[25]

## Data Presentation: Optical Properties

The table below provides a summary of key optical properties for ZnO thin films.

Dopant/Fabrication Method	Optical Band Gap (E <sub>g</sub> ) (eV)	Average Visible Transmittance (%)	Key PL Emission	Reference
Undoped (Sol-Gel)	3.25	~88%	UV, Green	[19]
Undoped (Molecular Precursor)	3.75	~90%	-	[19]
Undoped (Spray Pyrolysis, 0.1M)	3.37	~95%	UV, Visible	[26]
Mg-doped	Tunable (Increases with Mg)	>80%	Blue, Orange (Anneal-dependent)	[20][25]
La-doped (3 wt%)	3.32	-	-	[27]
Na-doped	3.285	>80%	Yellow-Green	[18]
Zr-doped (4.8 at. %)	3.5	-	-	[10][11]
Multilayer (5 layers)	3.26	-	High-intensity UV	[5]
Multilayer (15 layers)	3.23	-	-	[5]

## Experimental Protocols

The synthesis and characterization of ZnO thin films involve a variety of sophisticated techniques. The choice of method significantly impacts the final properties of the film.

### 3.1. Fabrication Methods

A wide range of techniques are employed for depositing ZnO thin films, with sol-gel, spray pyrolysis, and sputtering being among the most common due to their cost-effectiveness and scalability.<sup>[5][7]</sup>

- Sol-Gel Method: This wet-chemical technique involves the hydrolysis and condensation of a precursor solution (the "sol") to form a gel.
  - Precursor Solution: A zinc salt, typically zinc acetate dihydrate  $[\text{Zn}(\text{CH}_3\text{COO})_2 \cdot 2\text{H}_2\text{O}]$ , is dissolved in a solvent like 2-methoxyethanol or isopropanol.<sup>[7][14]</sup>
  - Stabilizer: A stabilizer, such as monoethanolamine (MEA), is added to control the hydrolysis rate and ensure a stable sol.<sup>[7][14]</sup>
  - Deposition: The solution is deposited onto a cleaned substrate using spin coating or dip coating.<sup>[4][7]</sup>
  - Pre-heating: The coated substrate is heated at a low temperature (e.g., 150-300°C) to evaporate the solvent.<sup>[4][14]</sup>
  - Annealing: The film is annealed at a higher temperature (e.g., 400-550°C) to promote crystallization and remove organic residues.<sup>[5][14]</sup>
- Spray Pyrolysis: In this method, a precursor solution is atomized and sprayed onto a heated substrate.
  - Solution Preparation: A solution of a zinc salt (e.g., zinc acetate or zinc chloride) is prepared.<sup>[6][27]</sup>
  - Atomization: The solution is converted into a fine mist using an atomizer.
  - Deposition: The mist is directed onto a substrate heated to a high temperature (typically 350-450°C).<sup>[6][26]</sup> The precursor decomposes upon contact with the hot surface, forming a solid ZnO film.
- Sputtering: This is a physical vapor deposition (PVD) technique.
  - Target: A high-purity zinc or ZnO target is placed in a vacuum chamber.

- Plasma Generation: An inert gas (like Argon) is introduced, and a high voltage is applied to create a plasma.
- Sputtering: The energetic  $\text{Ar}^+$  ions bombard the target, ejecting (sputtering) atoms of Zn or ZnO.
- Deposition: These ejected atoms travel and deposit onto a substrate, forming a thin film. A reactive gas like oxygen may be introduced to ensure stoichiometry.
- Other Methods: Other advanced techniques include Pulsed Laser Deposition (PLD), Chemical Vapor Deposition (CVD), Molecular Beam Epitaxy (MBE), and Atomic Layer Deposition (ALD), which offer excellent control over film thickness and uniformity.[\[3\]](#)[\[5\]](#)[\[11\]](#)

### 3.2. Characterization Techniques

A comprehensive analysis of ZnO thin films requires a suite of characterization techniques to probe their structural, optical, and electrical properties.

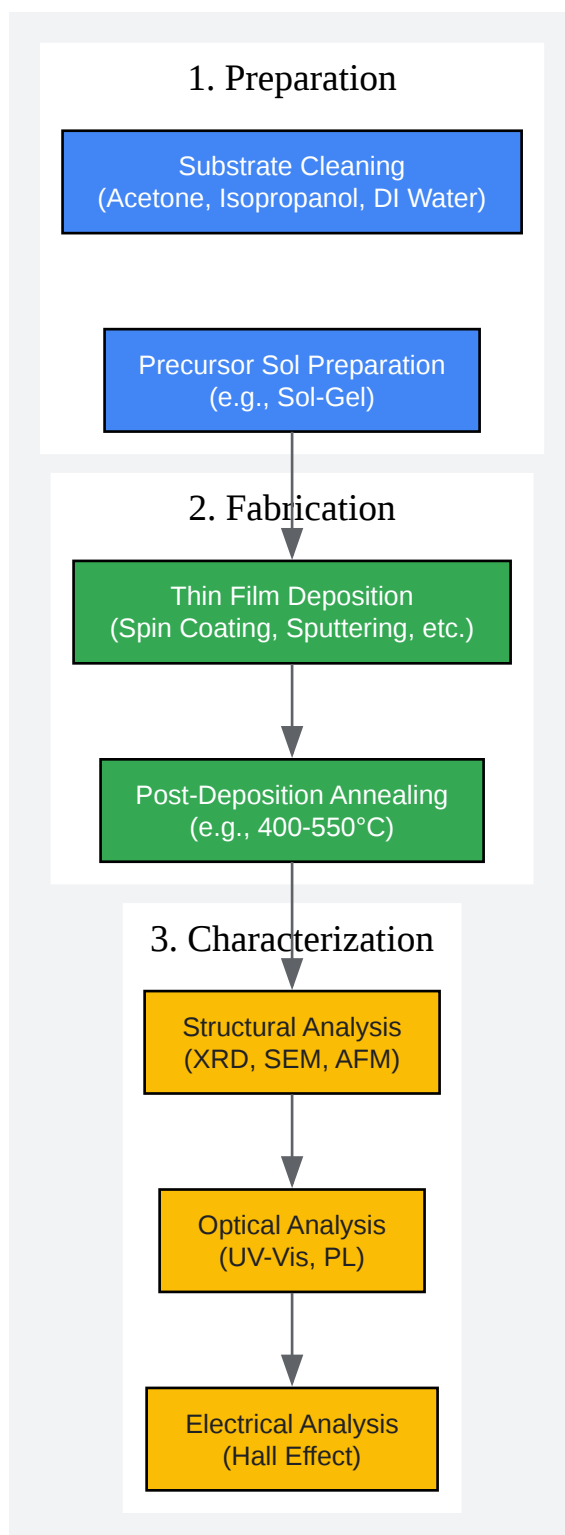
- Structural Characterization:
  - X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, preferred crystal orientation, and crystallite size of the film.[\[19\]](#) A strong peak corresponding to the (002) plane typically indicates a hexagonal wurtzite structure with a high degree of c-axis orientation.[\[19\]](#)
  - Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM): These techniques are used to visualize the surface morphology, topography, grain size, and surface roughness of the films.[\[19\]](#)
- Optical Characterization:
  - UV-Visible Spectroscopy: A spectrophotometer measures the transmittance and absorbance of the film as a function of wavelength.[\[19\]](#) This data is used to determine the optical transparency and to calculate the optical band gap using a Tauc plot.
  - Photoluminescence (PL) Spectroscopy: The film is excited with a light source (e.g., a He-Cd laser), and the emitted light is analyzed.[\[28\]](#) This reveals information about the

crystalline quality and the presence of defect states within the band gap.[24][29]

- Electrical Characterization:
  - Hall Effect Measurement: This is the primary technique for determining the key electrical parameters. A current is passed through the film, and a magnetic field is applied perpendicularly. The resulting Hall voltage is measured, which allows for the calculation of the carrier type (n-type or p-type), carrier concentration, mobility, and resistivity.[28][30]

## Mandatory Visualization

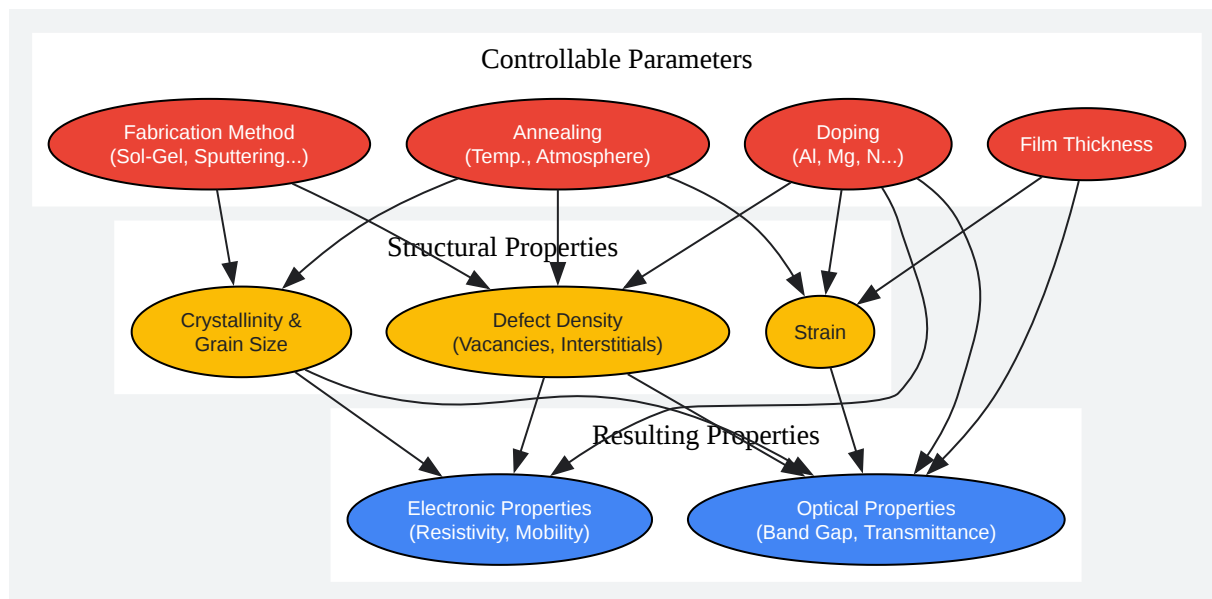
## Experimental Workflow



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Caption: Experimental workflow for ZnO thin film fabrication and characterization.

## Factors Influencing ZnO Properties



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Caption: Interrelationship of factors affecting ZnO thin film properties.

## Conclusion

The electronic and optical properties of ZnO thin films are intricately linked to their synthesis conditions, structural characteristics, and chemical composition. Through careful control of fabrication parameters such as deposition technique, precursor chemistry, annealing conditions, and intentional doping, it is possible to engineer films with tailored characteristics. Low-resistivity, high-transparency films are achievable for TCO applications, while the tunability of the optical band gap and photoluminescent emissions opens avenues for novel optoelectronic devices. The detailed experimental protocols and characterization methods outlined in this guide provide a framework for researchers to systematically investigate and optimize ZnO thin films for their specific scientific and technological goals.

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